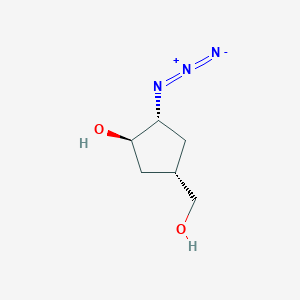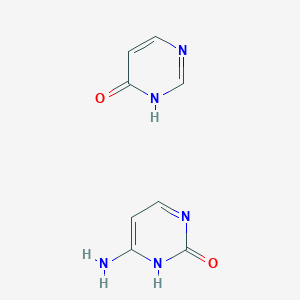![molecular formula C21H23N3OS B12593109 N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12593109.png)
N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide is a complex organic compound with a molecular formula of C21H23N3OS It is known for its unique structural features, which include a quinazoline ring system and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline ring is synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a thiol or sulfide reacts with a halogenated quinazoline derivative.
Attachment of the Butyl Group: The butyl group is attached through alkylation reactions, often using butyl halides in the presence of a base.
Final Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions, typically using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets. The quinazoline ring system is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the modulation of cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]thio}acetamide: Similar structure but with a thioether linkage instead of a sulfanyl group.
N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfonyl}acetamide: Contains a sulfonyl group, which may alter its reactivity and biological activity.
N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]oxy}acetamide: Features an ether linkage, potentially affecting its chemical properties and applications.
Uniqueness
N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activities. This compound’s specific structural features make it a valuable target for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H23N3OS |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-butyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H23N3OS/c1-3-4-13-22-19(25)14-26-21-17-7-5-6-8-18(17)23-20(24-21)16-11-9-15(2)10-12-16/h5-12H,3-4,13-14H2,1-2H3,(H,22,25) |
InChI Key |
RWXRCMADLVAFJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CSC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde]](/img/structure/B12593032.png)


![N-(5-Bromo-2-pyridinyl)-2-[(4-cyanobenzoyl)amino]-5-methoxybenzamide](/img/structure/B12593051.png)
propanedinitrile](/img/structure/B12593072.png)
![4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzaldehyde](/img/structure/B12593076.png)


![Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]-](/img/structure/B12593097.png)




